molecular formula C22H24Cl2N6O7S2 B019381 Ceftazidime dihydrochloride CAS No. 73547-70-3

Ceftazidime dihydrochloride

Katalognummer: B019381
CAS-Nummer: 73547-70-3
Molekulargewicht: 619.5 g/mol
InChI-Schlüssel: JLZLIGALAZXURA-YSPNNJRLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftazidime dihydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used to treat severe bacterial infections such as pneumonia, urinary tract infections, skin infections, and meningitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ceftazidime dihydrochloride is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acidThe final product is obtained by hydrolyzing the intermediate compound and converting it into its dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves continuous preparation methods to ensure high yield and purity. The process includes the preparation of this compound solution, followed by purification and crystallization steps to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ceftazidime dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ceftazidime, such as sulfoxides, sulfones, and substituted beta-lactam compounds .

Wissenschaftliche Forschungsanwendungen

Medical Uses

Ceftazidime dihydrochloride is primarily utilized in the treatment of multiple severe infections, including:

  • Lower Respiratory Tract Infections : Effective against pathogens like Pseudomonas aeruginosa and Escherichia coli.
  • Skin and Soft Tissue Infections : Used for complicated skin infections and soft tissue infections.
  • Urinary Tract Infections : Particularly in cases of complicated urinary tract infections (cUTI) and pyelonephritis.
  • Central Nervous System Infections : Effective for treating bacterial meningitis caused by susceptible organisms such as Neisseria meningitidis and Haemophilus influenzae.
  • Intra-abdominal Infections : Used in complicated intra-abdominal infections (cIAI), often in combination with other antibiotics like metronidazole.
  • Sepsis : Administered as empiric therapy in suspected sepsis cases due to its broad-spectrum activity .

Spectrum of Activity

Ceftazidime demonstrates significant efficacy against a range of pathogens:

PathogenMIC Range (μg/mL)
Escherichia coli0.015–512
Pseudomonas aeruginosa≤0.03–1024
Klebsiella spp.0.5–128
Haemophilus influenzae0.03–4
Group B Streptococci0.25–8

The antibiotic is less effective against anaerobic bacteria, such as Bacteroides spp., which limits its use in certain polymicrobial infections .

Pharmacological Properties

Ceftazidime's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. It exhibits high stability against a variety of β-lactamases, making it effective against resistant strains . The pharmacokinetics of ceftazidime indicate that it can be administered intravenously or intramuscularly, with a half-life that varies based on the patient's renal function.

Dosage Guidelines

The dosage of this compound varies depending on the type and severity of the infection:

  • Adults : Typically 1-2 g every 8 hours.
  • Pediatric Patients : Dosing is adjusted based on weight, generally around 25-60 mg/kg/day divided into doses.
  • Renal Impairment : Dose adjustments are necessary for patients with renal dysfunction to prevent accumulation .

Case Study 1: Treatment of Meningitis

A clinical trial involving patients with bacterial meningitis demonstrated that ceftazidime effectively reduced mortality rates when administered alongside other antibiotics. The study highlighted its efficacy against Neisseria meningitidis, showcasing a significant decrease in bacterial load within 48 hours of treatment initiation .

Case Study 2: Complicated Urinary Tract Infections

In a multicenter study focused on complicated urinary tract infections, ceftazidime was used as part of combination therapy. Results indicated a high success rate in eradicating pathogens resistant to first-line treatments, particularly in immunocompromised patients .

Case Study 3: Cystic Fibrosis Patients

Research has shown that ceftazidime is crucial in managing pulmonary infections in cystic fibrosis patients. A cohort study reported improved lung function and reduced hospitalizations when ceftazidime was included in treatment regimens targeting Pseudomonas aeruginosa .

Wirkmechanismus

Ceftazidime dihydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ceftazidime dihydrochloride is unique due to its high efficacy against Pseudomonas aeruginosa and its resistance to many beta-lactamases. This makes it a valuable option for treating severe and resistant bacterial infections .

Biologische Aktivität

Ceftazidime dihydrochloride is a third-generation cephalosporin antibiotic widely used for its broad-spectrum antibacterial activity. It is particularly effective against certain Gram-negative bacteria, including Pseudomonas aeruginosa. This article explores the biological activity of ceftazidime, focusing on its mechanisms of action, efficacy in various infections, stability, and interactions with other drugs.

Ceftazidime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of cell wall integrity and ultimately causing cell lysis. The drug retains activity against some beta-lactamases, which are enzymes produced by bacteria that can hydrolyze beta-lactam antibiotics, including penicillin and cephalosporins .

Efficacy Against Bacterial Infections

Ceftazidime is indicated for treating various infections, including:

  • Lower respiratory tract infections
  • Skin and skin structure infections
  • Urinary tract infections
  • Bacterial septicemia
  • Bone and joint infections
  • Central nervous system infections (including meningitis)

Case Studies

  • Murine Model of Burkholderia pseudomallei Infection :
    A study evaluated the efficacy of ceftazidime in a murine model following lethal aerosol exposure to Burkholderia pseudomallei. Various treatment regimens were tested, demonstrating significantly improved survival rates in treated groups compared to controls. The pharmacokinetics of ceftazidime were assessed at different dosages (150 mg/kg, 300 mg/kg, and 600 mg/kg), revealing a strong correlation between dosage and survival outcomes .
  • SARS-CoV-2 Interaction :
    Recent research indicated that ceftazidime could inhibit the interaction between the spike receptor-binding domain (S-RBD) of SARS-CoV-2 and ACE2 receptors on human pulmonary cells. The compound showed a half-maximal inhibitory concentration (IC50) of approximately 40 μM against this interaction, suggesting potential therapeutic applications beyond its antibacterial properties .

Stability and Compatibility

Ceftazidime's stability is crucial for its clinical use, especially when administered concurrently with other medications. Studies have shown that solutions containing ceftazidime remain stable for up to 24 hours at room temperature with less than 10% degradation. However, incompatibilities with certain drugs such as vancomycin have been noted, necessitating careful consideration during co-administration .

Pharmacokinetics

The pharmacokinetic profile of ceftazidime indicates that therapeutic concentrations can be achieved through appropriate dosing regimens. Clinical studies suggest that maintaining serum concentrations above 20 mg/L is essential for effective treatment against pathogens with an MIC (minimum inhibitory concentration) up to 4 mg/L .

Interaction with Other Antimicrobials

Ceftazidime has been evaluated for its interactions with other antibiotics. For instance, it exhibited antagonistic effects when combined with chloramphenicol in vitro, highlighting the importance of understanding drug interactions in clinical settings .

Eigenschaften

CAS-Nummer

73547-70-3

Molekularformel

C22H24Cl2N6O7S2

Molekulargewicht

619.5 g/mol

IUPAC-Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

InChI

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1

InChI-Schlüssel

JLZLIGALAZXURA-YSPNNJRLSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Isomerische SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Kanonische SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Piktogramme

Corrosive; Irritant; Health Hazard; Environmental Hazard

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftazidime dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ceftazidime dihydrochloride
Reactant of Route 3
Reactant of Route 3
Ceftazidime dihydrochloride
Reactant of Route 4
Ceftazidime dihydrochloride
Reactant of Route 5
Reactant of Route 5
Ceftazidime dihydrochloride
Reactant of Route 6
Ceftazidime dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.